6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126163-13-9
VCID: VC5279553
InChI: InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H
SMILES: CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride

CAS No.: 2126163-13-9

Cat. No.: VC5279553

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride - 2126163-13-9

Specification

CAS No. 2126163-13-9
Molecular Formula C12H12ClNO3
Molecular Weight 253.68
IUPAC Name 6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H
Standard InChI Key RIBDEMCRFQQKDQ-UHFFFAOYSA-N
SMILES CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride, reflects its core quinoline structure modified with functional groups that enhance its reactivity and solubility. The hydrochloride salt form introduces a chloride ion, which stabilizes the molecule through ionic interactions . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC12H12ClNO3\text{C}_{12}\text{H}_{12}\text{ClNO}_{3}
Molecular Weight253.68 g/mol
SMILES NotationCC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl
InChIKeyHQTMGNSGKYFHAM-UHFFFAOYSA-N

The planar quinoline ring system facilitates π-π stacking interactions, while the carboxylic acid group at position 3 enables hydrogen bonding and salt formation.

Solubility and Stability

The hydrochloride form significantly improves aqueous solubility compared to the free base (6-methoxy-2-methylquinoline-3-carboxylic acid), which has limited solubility in polar solvents . This property is critical for biological assays requiring aqueous environments. Stability studies indicate that the compound remains intact under standard laboratory conditions (pH 4–8, 25°C), though prolonged exposure to strong acids or bases may degrade the quinoline backbone.

Synthesis and Chemical Modifications

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes involve:

  • Condensation Reactions: Starting with substituted anilines and acrolein derivatives to form the quinoline core.

  • Alkylation and Methoxylation: Introducing methyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic substitution .

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

A related derivative, ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS 86210-92-6), demonstrates the feasibility of esterification at the carboxylic acid position, yielding compounds with altered solubility profiles .

Structural Analogues

Modifications to the quinoline scaffold produce analogues with varied biological activities:

  • 3-Amidoquinolines: PI3K/mTOR dual inhibitors like compound 15a (IC50_{50} = 1.6 nM for PI3Kα) highlight the pharmacophoric importance of the 3-position substituent .

  • Fluorescent Derivatives: Methoxy and methyl groups enhance fluorescence quantum yield, enabling use in cellular imaging .

Pharmacological Applications

Anticancer Activity

Quinoline derivatives inhibit key oncogenic pathways. For example, 3-amidoquinolines suppress PI3Kα and mTOR, critical kinases in tumor proliferation . The hydrochloride salt’s improved solubility may enhance bioavailability in vivo, though specific studies on 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride remain pending .

Anti-Inflammatory and Antioxidant Effects

The methoxy group confers radical-scavenging activity, potentially mitigating oxidative stress in inflammatory diseases . In vitro assays using similar quinolines show reduced NF-κB activation and reactive oxygen species (ROS) levels, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Material Science and Industrial Applications

Organic Electronics

The conjugated quinoline system enables use in organic light-emitting diodes (OLEDs). Methoxy and methyl substituents tune emission wavelengths, with reported efficiencies exceeding 15 cd/A in prototype devices .

Analytical Chemistry

As a chelating agent, the compound detects metal ions via fluorescence quenching. Its hydrochloride form’s solubility allows integration into aqueous sensors for environmental monitoring .

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